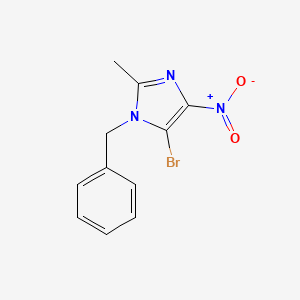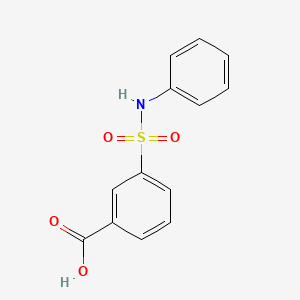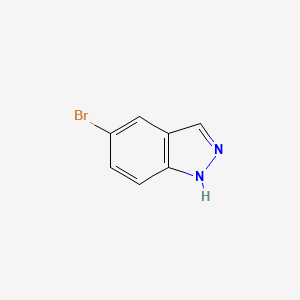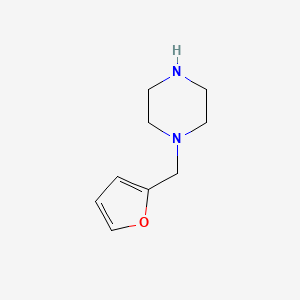
5-(2,5-Dichlorophenyl)-2-furaldehyde
Übersicht
Beschreibung
Furan derivatives are a class of organic compounds characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom. These compounds are of significant interest in organic chemistry due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The specific compound "5-(2,5-Dichlorophenyl)-2-furaldehyde" likely shares chemical behaviors and synthesis pathways with other furan derivatives, particularly those substituted at the 5-position.
Synthesis Analysis
Synthesis of furan derivatives, including 5-substituted-2-furaldehydes, often involves palladium-catalyzed cross-coupling reactions. A method for the synthesis of 5-pyridyl- and 5-aryl-2-furaldehydes from furaldehyde diethyl acetal through a one-pot procedure involving deprotonation, Li to Zn transmetalation, Pd-mediated cross-coupling, and aldehyde deprotection has been reported (Gauthier et al., 2002). This methodology could be adapted for the synthesis of "5-(2,5-Dichlorophenyl)-2-furaldehyde" by selecting appropriate haloaromatics for the cross-coupling reaction.
Molecular Structure Analysis
The molecular structure of furan derivatives can be explored through computational studies, including Density Functional Theory (DFT), which provides insights into the optimized geometry, vibrational properties, and electronic properties. For example, studies on 5-(hydroxymethyl)-2-furaldehyde have highlighted the utility of high-level quantum chemical calculations in characterizing molecular geometry and electronic structure (Rajkumar et al., 2020).
Chemical Reactions and Properties
Furan derivatives engage in various chemical reactions, including selective hydrogenation and etherification. For instance, 5-hydroxymethyl-2-furaldehyde has been hydrogenated to 2,5-bis(hydroxymethyl)furan in high yield using specific catalysts, demonstrating the reactivity of the furan ring and the influence of substituents on reaction outcomes (Han et al., 2016).
Wissenschaftliche Forschungsanwendungen
Catalysis and Hydrogenation
5-(2,5-Dichlorophenyl)-2-furaldehyde, also known as 5-hydroxymethyl-2-furaldehyde (HMF), has been extensively studied in the field of catalysis. It is specifically used in the hydrogenation process to produce 2,5-bis(hydroxymethyl)furan (BHMF) with high yields. This reaction is facilitated by various catalysts, including ruthenium-based catalysts, which have shown remarkable efficiency and selectivity (Han et al., 2016); (Han et al., 2017).
Analytical Chemistry
In analytical chemistry, 5-(2,5-Dichlorophenyl)-2-furaldehyde is a key compound in the assessment of food quality. It acts as an index of deteriorative changes in processed foods and is particularly significant in the analysis of fruit juices and honey. Techniques like micellar electrokinetic capillary chromatography (MECC) and high-performance liquid chromatography (HPLC) are employed for its detection and quantification (Corradini & Corradini, 1992); (Coco et al., 1996).
Photocatalytic Oxidation
5-(2,5-Dichlorophenyl)-2-furaldehyde is also used in photocatalytic oxidation processes. Studies have shown its selective oxidation to 2,5-furandicarbaldehyde in aqueous mediums using TiO2 nanoparticles. This research is crucial for exploring new photocatalytic methods for organic compound transformation (Yurdakal et al., 2013).
Quantum Chemical Calculations
Significant research has been conducted on the electronic structure of 5-(2,5-Dichlorophenyl)-2-furaldehyde using high-level quantum chemical calculations. This includes studies of its molecular geometry, vibrational properties, and electronic affinities, providing a deeper understanding of its chemical behavior and potential applications (Rajkumar et al., 2020).
Dehydration Reactions
Dehydration of sugars to produce 5-(2,5-Dichlorophenyl)-2-furaldehyde is another area of research interest. Studies have demonstrated efficient methods of dehydration, particularly of D-fructose, using specific catalysts and solvents. This process is vital for the production of bio-based chemicals and fuels (Nakamura & Morikawa, 1980).
Palladium-Catalyzed Arylation
In organic chemistry, 5-(2,5-Dichlorophenyl)-2-furaldehyde is utilized in palladium-catalyzed arylation reactions. This method allows for the synthesis of diverse 5-aryl-2-formylfuran derivatives, which are important in various chemical syntheses (McClure et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-(2,5-Dichlorophenyl)-2-furaldehyde is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Result of Action
By inhibiting methionine aminopeptidase, it could potentially disrupt protein synthesis and regulation, leading to alterations in cellular functions and processes .
Eigenschaften
IUPAC Name |
5-(2,5-dichlorophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZWOCAAXGBQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350093 | |
| Record name | 5-(2,5-dichlorophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99113-89-0 | |
| Record name | 5-(2,5-dichlorophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,5-Dichlorophenyl)furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)
![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)


![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)




